molecular formula C12H14O4 B12679935 Methyl 2-allyloxy-m-anisate CAS No. 96619-89-5

Methyl 2-allyloxy-m-anisate

Cat. No.: B12679935
CAS No.: 96619-89-5
M. Wt: 222.24 g/mol
InChI Key: LAEJCXAEDSFVBW-UHFFFAOYSA-N
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Description

Methyl 2-allyloxy-m-anisate is an organic compound with the molecular formula C12H14O4 It is a derivative of anisic acid and features an allyloxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allyloxy-m-anisate typically involves the esterification of 2-allyloxy-m-anisic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-allyloxy-m-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-allyloxy-m-anisate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-allyloxy-m-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can exert their effects by modulating biochemical pathways, such as inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-allyloxy-m-anisate: C12H14O4

    Methyl 2-(allyloxy)-3-methoxybenzoate: Similar structure with slight variations in functional groups.

    3-Methoxy-2-(2-propenyloxy)benzoic acid methyl ester: Another closely related compound.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

96619-89-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-methoxy-2-prop-2-enoxybenzoate

InChI

InChI=1S/C12H14O4/c1-4-8-16-11-9(12(13)15-3)6-5-7-10(11)14-2/h4-7H,1,8H2,2-3H3

InChI Key

LAEJCXAEDSFVBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C(=O)OC

Origin of Product

United States

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